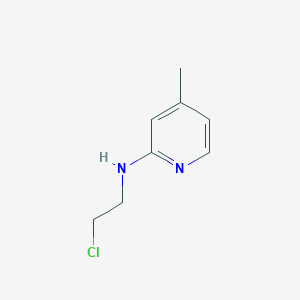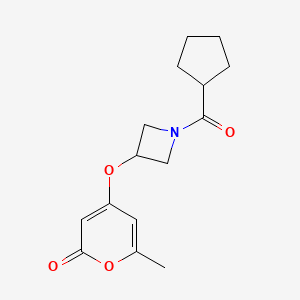
4-((1-(cyclopentanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including cyclization, substitution, and functional group transformations . For instance, a molecular system containing both selenazole and azetidine scaffolds was synthesized through Hantzsch cyclization of β-ketoester .Molecular Structure Analysis
The molecular structure of this compound is crucial for its chemical reactivity and potential biological activity. The intricate arrangement of its cyclic components and functional groups affects its phase behavior, solubility in various solvents, and crystalline form.Chemical Reactions Analysis
The presence of multiple functional groups in this molecule makes it a versatile molecule for further chemical transformations. For instance, the carbonyl group could undergo nucleophilic addition reactions, while the azetidine and piperidine rings offer sites for ring-opening reactions and further functionalization.Physical And Chemical Properties Analysis
The physical properties of this molecule, such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. The chemical properties of this molecule are defined by its functional groups and structural framework.Scientific Research Applications
Organic Synthesis and Characterization
Researchers have been exploring the synthesis and characterization of azetidinone derivatives due to their potential applications in creating bioactive molecules. For instance, Chopde et al. (2012) synthesized azetidinones analogues and screened them for antimicrobial activities against different microorganisms, demonstrating promising antibacterial activities against some bacterial strains (Chopde, Meshram, & Pagadala, 2012). Similarly, Alcaide et al. (2010) utilized 2-azetidinone-tethered alkynols as starting materials for oxycyclization reactions, yielding a variety of nonfused, spiranic, and fused oxabicyclic β-lactams (Alcaide, Almendros, Campo, & Carrascosa, 2010).
Antimicrobial Activity
The synthesis of pyrazoline derivatives containing azetidin-2-one has been explored for their antimicrobial properties. Shailesh et al. (2012) synthesized a new series of azetidin-2-one derivatives and evaluated them for their antibacterial and antifungal activities, demonstrating effectiveness against various microbial strains (Shailesh, Pankaj, & Patel, 2012).
Novel Bioactive Compound Development
The potential of azetidinone derivatives in the development of novel bioactive compounds has been a focus of recent research. Ayyash and Habeeb (2019) synthesized novel 2-azetidinone compounds derived from pyrazine dicarboxylic acid and evaluated them for their antimicrobial activity, showing that some derivatives exhibited excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
Safety and Hazards
This product is not intended for human or veterinary use. It is for research use only.
Future Directions
properties
IUPAC Name |
4-[1-(cyclopentanecarbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10-6-12(7-14(17)19-10)20-13-8-16(9-13)15(18)11-4-2-3-5-11/h6-7,11,13H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGTINNQGWMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

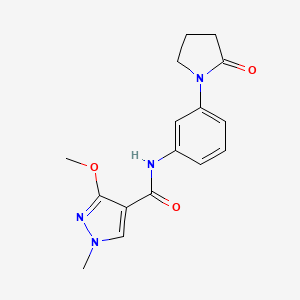
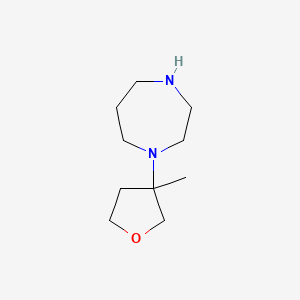
![2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2692995.png)
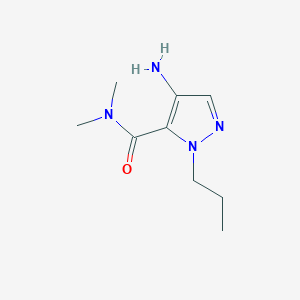


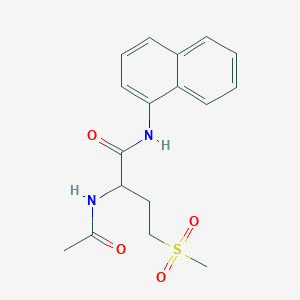
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2693003.png)
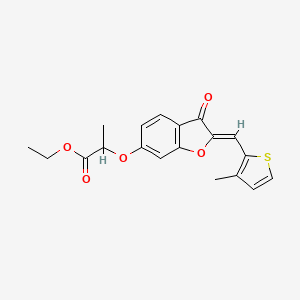
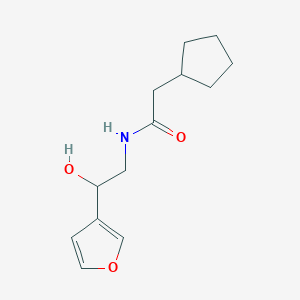
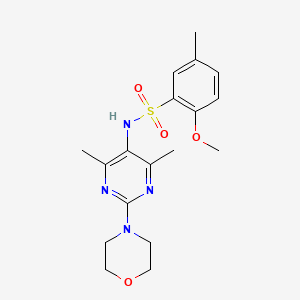
![4-[(4-bromophenyl)sulfonyl]-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2693010.png)

